molecular formula C22H17FN4O4 B2473713 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1242981-81-2

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2473713
M. Wt: 420.4
InChI Key: VCNZMKMDOLPXSC-UHFFFAOYSA-N
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Description

The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide” is a complex organic molecule . It has a molecular formula of C24H22N4O6 and an average mass of 462.455 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzodioxol group, a pyrazolo[1,5-a]pyrazin group, and a fluoro-methylphenyl group .

Scientific Research Applications

Synthetic Analogs and Biological Activity Research indicates that replacing one of the aromatic rings in biologically active molecules with an isosteric/isoelectronic aromatic ring can retain the molecule's biological activity. This concept was explored with thiophene analogs of benzidine and 4-aminobiphenyl, where their in vitro activity profiles suggested potential carcinogenicity, though their in vivo tumorigenic potential was questioned (Ashby et al., 1978).

Cytochrome P450 Inhibition The metabolism of many small-molecule drugs involves Cytochrome P450 (CYP) enzymes. In vitro assessment of the contribution of various CYP isoforms is crucial for predicting potential drug–drug interactions. Understanding the potency and selectivity of chemical inhibitors for specific CYP isoforms is essential for accurate CYP phenotyping in drug metabolism studies (Khojasteh et al., 2011).

DNA Binding Agents Compounds like Hoechst 33258, known for binding to the minor groove of B-DNA, provide a foundation for rational drug design and understanding the molecular basis of DNA sequence recognition and binding. These compounds, and their analogs, serve various biological applications, including use as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Heterocyclic Compound Synthesis The pyrazole moiety, found in many biologically active compounds, is considered a pharmacophore. Pyrazoles and their derivatives exhibit a wide range of biological activities. Understanding the synthetic pathways to create these heterocyclic compounds is essential for extending their applications and improving their efficacy as biological agents (Dar & Shamsuzzaman, 2015).

Quinoxaline Compounds Quinoxalines, also known as benzopyrazines, are used in various applications including dyes, pharmaceuticals, and antibiotics. The antitumor properties of quinoxaline compounds and their roles as catalysts' ligands are areas of active research, indicating their significance in both biological and chemical applications (Pareek & Kishor, 2015).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4/c1-13-2-4-15(9-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNZMKMDOLPXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

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